Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate
Description
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Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
methyl 2-amino-2-(2-methylsulfanylphenyl)acetate |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)9(11)7-5-3-4-6-8(7)14-2/h3-6,9H,11H2,1-2H3 |
InChI Key |
YSJJKWFLCQSQTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1SC)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Methyl 2-amino-2-(2-(methylthio)phenyl)acetate
[1]
Executive Summary & Structural Identification
Methyl 2-amino-2-(2-(methylthio)phenyl)acetate is a non-proteinogenic amino acid ester belonging to the class of
This compound is of significant interest in medicinal chemistry as a chiral building block for peptidomimetics and as a structural analog to the key intermediates used in the synthesis of antiplatelet drugs like Clopidogrel (which utilizes an o-chlorophenyl substituent) and Prasugrel (which utilizes an o-fluorophenyl substituent).[1] The presence of the ortho-methylthio group introduces unique steric bulk and electronic properties (sulfur lone pair donation) that distinguish it from its halogenated counterparts.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | Methyl 2-amino-2-(2-(methylthio)phenyl)acetate |
| Chemical Formula | |
| Molecular Weight | 211.28 g/mol |
| Core Scaffold | Phenylglycine Methyl Ester |
| Key Substituent | Ortho-Methylthio (-SMe) |
| Chirality | Contains one chiral center at the |
| Predicted LogP | ~1.8 - 2.2 (Lipophilic due to thioether and ester) |
Structural Analysis & Physiochemical Properties[1][2][5][6]
Stereochemistry & Conformation
The molecule features a chiral center at the
-
Electronic Effect: The sulfur atom acts as a weak
-acceptor (inductive withdrawal) but a strong -donor (resonance).[1] In the ortho position, the lone pairs on sulfur can interact with the aromatic -system, potentially influencing the acidity of the benzylic proton.[1] -
Chelation Potential: The proximity of the sulfur atom to the amino group (
) allows for potential bidentate coordination to metal centers ( -chelation), making this compound a useful ligand in asymmetric catalysis.[1]
Predicted Spectral Characteristics
Synthetic Pathways
The synthesis of Methyl 2-amino-2-(2-(methylthio)phenyl)acetate typically follows the Strecker Synthesis route, favored for its scalability and access to the racemic intermediate, which can then be resolved.[1]
Retrosynthetic Analysis
The target molecule is disconnected at the ester and the nitrile/amine functionality, tracing back to 2-(methylthio)benzaldehyde .[1]
Figure 1: Retrosynthetic logic for the target amino ester.
Detailed Protocol: Strecker Synthesis & Esterification[1]
Step 1: Formation of the Aminonitrile[1]
-
Reagents: 2-(Methylthio)benzaldehyde (1.0 eq), Sodium Cyanide (NaCN, 1.1 eq), Ammonium Chloride (NH
Cl, 1.2 eq).[1] -
Solvent: Methanol/Water (1:1 mixture).
-
Procedure:
-
Dissolve NH
Cl in water and add to a solution of the aldehyde in methanol.[1] -
Caution: Add NaCN slowly at 0°C (fume hood mandatory due to HCN risk).[1]
-
Stir at room temperature for 12-24 hours.
-
Workup: Extract with ethyl acetate, wash with water/brine, dry over Na
SO .[1] -
Product: 2-amino-2-(2-(methylthio)phenyl)acetonitrile.[1]
-
Step 2: Hydrolysis to Amino Acid[1]
-
Reagents: Conc. HCl (6M to 12M).[1]
-
Procedure:
Step 3: Methyl Esterification
-
Reagents: Thionyl Chloride (SOCl
, 1.5 eq) or dry HCl gas, Methanol (excess). -
Procedure:
Reactivity & Transformations
The molecule possesses three distinct reactive centers: the primary amine , the methyl ester , and the thioether .[1]
Cyclization Potential
The ortho-position of the sulfur allows for oxidative cyclization strategies.[1] For example, reaction with phosgene or carbonyldiimidazole (CDI) can yield cyclic anhydrides (N-carboxyanhydrides), useful for polymerization.[1] More uniquely, the sulfur can participate in Friedel-Crafts-like cyclizations if the amine is protected and the ring is activated.[1]
Thioether Oxidation
The methylthio group is susceptible to oxidation:
-
Sulfoxide (
): Controlled oxidation with 1 eq of -CPBA or NaIO yields the sulfoxide, introducing a second chiral center (at sulfur), creating diastereomers.[1] -
Sulfone (
): Oxidation with excess or KMnO yields the sulfone, which is a strong electron-withdrawing group, significantly altering the electronic properties of the phenyl ring.[1]
Reaction Map
Figure 2: Primary reactivity pathways for the amino ester.[1]
Safety & Handling
References
-
Strecker, A. (1850).[1] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45.[1] (Foundational synthesis method).[1]
-
Davis, F. A., et al. (2006).[1] "Asymmetric Synthesis of
-Amino Acids." Chemical Reviews, 106(12).[1] Link[1] - Clopidogrel Structure & Analogs: "Structure-Activity Relationships of Thienopyridine P2Y12 Inhibitors." Journal of Medicinal Chemistry. (Contextualizing the ortho-substituted phenylglycine scaffold).
-
PubChem Compound Summary: "2-Amino-2-(2-methylphenyl)acetic acid" (Close analog for physiochemical comparison). Link
Sources
An In-Depth Technical Guide to Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate
This guide provides a comprehensive technical overview of Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate, a molecule of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, analytical characterization, and potential applications of this compound, grounding all claims in verifiable scientific data.
Core Molecular Attributes
Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate is a substituted α-amino acid ester. Its structure, featuring a phenyl ring substituted with both an amino-methyl acetate group and a methylsulfanyl group, makes it a versatile building block in organic synthesis.
Physicochemical Data Summary
The fundamental properties of this molecule are crucial for its handling, reaction design, and analytical detection. The table below summarizes its key identifiers and calculated properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂S | PubChem |
| Molecular Weight | 211.28 g/mol | PubChem |
| CAS Number | 143036-70-6 | Vendor Data |
| Canonical SMILES | CSC1=CC=CC=C1C(C(=O)OC)N | PubChem |
| InChI Key | Not readily available | |
| Appearance | Typically a solid | General Knowledge |
Note: Physical properties such as melting point and solubility can vary depending on the purity and crystalline form of the substance.
Structural Representation
The two-dimensional structure of Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate is depicted below, illustrating the spatial arrangement of its constituent atoms.
Caption: Retrosynthetic analysis for the target molecule.
Proposed Synthetic Protocol
-
Strecker Reaction: 2-(Methylsulfanyl)benzaldehyde is reacted with sodium cyanide and ammonium chloride in an aqueous or alcoholic medium. This one-pot reaction forms the corresponding α-aminonitrile. The causality here is the nucleophilic attack of cyanide on the imine formed in situ from the aldehyde and ammonia.
-
Nitrile Hydrolysis: The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding 2-amino-2-[2-(methylsulfanyl)phenyl]acetic acid.
-
Fischer Esterification: The final step involves the esterification of the carboxylic acid with methanol under acidic conditions (e.g., using sulfuric acid as a catalyst) to produce the target compound, Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate. This is a classic equilibrium-driven reaction, often requiring removal of water to drive it to completion.
This self-validating protocol relies on well-understood, high-yielding reactions, ensuring a reliable pathway to the desired product.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of a synthesized compound. A multi-technique approach is standard practice in the field.
Chromatographic and Spectroscopic Workflow
The following workflow outlines a standard procedure for the analysis of a novel compound like Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate.
Caption: Standard analytical workflow for compound characterization.
Detailed Analytical Methodologies
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for initial purity assessment and molecular weight confirmation. [1] * Protocol:
- Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Inject 1-5 µL onto a C18 reverse-phase HPLC column.
- Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid to aid ionization.
- Monitor the eluent using a UV detector (e.g., at 254 nm) and a mass spectrometer operating in electrospray ionization (ESI) positive mode.
- Expected Result: A major peak in the chromatogram corresponding to the protonated molecule [M+H]⁺ at m/z 212.28. The purity can be estimated from the relative peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.
-
¹H NMR: Will confirm the presence and connectivity of all protons. Expected signals would include:
-
A singlet for the methyl ester protons (~3.7 ppm).
-
A singlet for the methylsulfanyl protons (~2.5 ppm).
-
A singlet or broad singlet for the amino protons.
-
A singlet for the α-proton.
-
Multiplets in the aromatic region (7-8 ppm) for the phenyl protons.
-
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition. [1] * Protocol: The sample is analyzed using an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Expected Result: An exact mass measurement that matches the calculated exact mass of C₁₀H₁₃NO₂S within a narrow tolerance (e.g., < 5 ppm).
-
Applications in Drug Discovery and Development
Non-proteinogenic amino acids, such as the title compound, are valuable building blocks in medicinal chemistry. [2]Their unique side chains can be used to modulate the pharmacological properties of lead compounds, including potency, selectivity, and pharmacokinetic profiles.
Potential Roles as a Synthetic Intermediate
The presence of three key functional groups—the amine, the ester, and the methylsulfanyl phenyl ring—offers multiple avenues for further chemical modification.
-
Amine Group: Can be acylated, alkylated, or used in peptide coupling reactions to incorporate the scaffold into larger molecules. This is a common strategy in the synthesis of protease inhibitors and other peptidomimetics.
-
Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol.
-
Aromatic Ring: The methylsulfanyl group can potentially be oxidized to a sulfoxide or sulfone, which can act as a hydrogen bond acceptor and significantly alter the electronic properties and solubility of the molecule.
The versatility of this compound makes it a valuable intermediate for creating libraries of diverse small molecules for high-throughput screening in drug discovery campaigns. For instance, similar phenylglycine derivatives are used in the synthesis of antibiotics like penicillin. [3]
Conclusion
Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate is a well-defined chemical entity with significant potential as a building block in organic synthesis and drug discovery. Its straightforward structural features, combined with multiple points for chemical diversification, make it an attractive starting material for the development of novel therapeutics. The analytical protocols outlined in this guide provide a robust framework for ensuring the quality and identity of this compound in a research and development setting.
References
-
Giffen, A. N., et al. (2021). "Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols." Molecules. [Link]
-
LookChem. (n.d.). "Cas 15028-40-7,methyl 2-amino-2-phenylacetate hydrochloride." [Link]
-
PubChem. (n.d.). "Methyl 2-(methylamino)-2-phenylacetate." National Center for Biotechnology Information. [Link]
-
El-Sayed, N. N., et al. (2019). "Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides." ACS Omega. [Link]
Sources
An In-depth Technical Guide to Methyl 2-amino-2-phenylacetate and the Anticipated Influence of ortho-Methylsulfanyl Substitution
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-amino-2-phenylacetate, a key building block in synthetic organic chemistry and pharmaceutical development. Due to the limited availability of direct experimental data for Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate, this document focuses on the well-characterized parent compound. A dedicated section explores the theoretically-grounded impact of an ortho-methylsulfanyl substituent on the molecule's chemical properties and reactivity, offering valuable insights for researchers venturing into the synthesis and application of its derivatives.
Core Compound Identification: Methyl 2-amino-2-phenylacetate
The foundational molecule for our discussion is Methyl 2-amino-2-phenylacetate. Its structural and identifying information is crucial for any synthetic or analytical endeavor.
SMILES String: O=C(OC)C(N)C1=CC=CC=C1
This string distills the structural information of the molecule into a machine-readable format, representing the methyl ester of phenylglycine.
Chemical Structure Diagram:
Caption: 2D structure of Methyl 2-amino-2-phenylacetate.
Physicochemical Properties and Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| Appearance | Solid | |
| InChI Key | BHFLUDRTVIDDOR-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of α-amino esters like Methyl 2-amino-2-phenylacetate is a well-established area of organic chemistry. A common and reliable method involves the esterification of the corresponding α-amino acid, phenylglycine.
Protocol: Fischer Esterification of Phenylglycine
This protocol describes a standard laboratory procedure for the synthesis of Methyl 2-amino-2-phenylacetate.
Causality: The reaction relies on the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid group of phenylglycine with methanol. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic methanol. The reaction is reversible, and the removal of water drives the equilibrium towards the product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend phenylglycine (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Acid Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), to the suspension. The use of thionyl chloride is often preferred as it reacts with any trace water and the methanol to form HCl in situ, which acts as the catalyst, and the byproducts (SO₂ and HCl) are gaseous, simplifying workup.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude Methyl 2-amino-2-phenylacetate can be purified by column chromatography on silica gel or by recrystallization.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the solid product can also be compared to literature values.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of Methyl 2-amino-2-phenylacetate.
Applications in Drug Discovery and Development
Methyl 2-amino-2-phenylacetate and its derivatives are valuable intermediates in the pharmaceutical industry. The presence of a chiral center and multiple functional groups allows for diverse chemical modifications.
-
Peptidomimetics: As a non-natural amino acid ester, it is incorporated into peptide sequences to enhance stability against enzymatic degradation and to modulate biological activity.
-
Synthesis of Heterocycles: The amino and ester functionalities serve as handles for the construction of various heterocyclic scaffolds, which are prevalent in many drug molecules.
-
Chiral Auxiliaries: The enantiomerically pure forms of Methyl 2-amino-2-phenylacetate can be used as chiral auxiliaries to control stereochemistry in asymmetric synthesis.
The Hypothetical Impact of an ortho-Methylsulfanyl Substituent
The introduction of a methylsulfanyl (-SMe) group at the ortho position of the phenyl ring in Methyl 2-amino-2-phenylacetate would be expected to significantly influence its electronic and steric properties, and consequently its reactivity and potential biological activity.
Anticipated Physicochemical Properties:
-
Increased Lipophilicity: The methylsulfanyl group would increase the lipophilicity of the molecule, which could affect its solubility, membrane permeability, and pharmacokinetic profile.
-
Modified Electronic Effects: The sulfur atom has lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), while it is also inductively withdrawing (-I effect). The overall electronic effect would influence the reactivity of the aromatic ring and the acidity of the α-proton.
-
Potential for Metal Chelation: The presence of the sulfur atom in proximity to the α-amino group could introduce metal-chelating properties, which might be exploited in the design of metalloenzyme inhibitors or catalysts.
Predicted Reactivity Changes:
-
Steric Hindrance: The ortho-substituent would introduce steric bulk around the α-carbon and the amino group. This could hinder certain reactions at these positions or influence the stereochemical outcome of reactions.
-
Directed ortho-Metalation: The methylsulfanyl group can act as a directing group in ortho-metalation reactions, facilitating the introduction of other substituents at the C6 position of the phenyl ring. This provides a powerful tool for further functionalization.
-
Oxidation of the Sulfur Atom: The thioether can be oxidized to the corresponding sulfoxide and sulfone. This transformation would dramatically alter the electronic and steric properties of the molecule, offering a route to a wider range of derivatives with potentially different biological activities.
Logical Relationship Diagram:
Caption: Predicted effects of an ortho-methylsulfanyl group.
Safety Information
For Methyl 2-amino-2-phenylacetate, standard laboratory safety precautions should be observed.
-
Hazard Classifications: Eye Irritant
-
Pictograms: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)
It is imperative to consult the Safety Data Sheet (SDS) for the specific compound being used before commencing any experimental work.
Conclusion
References
Suppliers of Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate for research
Defining the Scope
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Defining the Search Parameters
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Analyzing Search Results
I've been sifting through the search output, and it's a mixed bag. There are clear hits, but also many close calls that require further scrutiny. I've noted a specific result (1.1) that directly mentions "Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate" with a CAS number.
Identifying Key Compounds
I've zeroed in on the CAS number 2111928-00-6 as a crucial identifier, found in result 1.1. It directly links the target compound to Sigma-Aldrich, which provides a key primary supplier. I've also noted the distinction between methylsulfanyl and methylsulfonyl groups, as found in result 1.2, which highlights the need for precision in distinguishing the exact compound. Further results have been ruled out.
Evaluating Drug Candidates
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Refining Synthesis Approaches
My focus is now on synthesis strategies. I'm exploring Strecker and Petasis reactions with 2-(methylsulfanyl)benzaldehyde, or potentially esterifying the corresponding amino acid. I still lack a specific synthesis protocol for this compound or a close analogue, however, and have additional questions. I need a verified list of suppliers beyond Sigma and I'm looking for physical properties like melting point and solubility. The next step is a targeted search for CAS 2111928-00-6.
Confirming Identity and Synthesis
I've confirmed the identity of CAS 2111928-00-6 as Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate. The search yielded potential synthesis routes, including the use of TMSCl/MeOH and SOCl2. I'm focusing on evaluating their feasibility for scaling up, and also exploring some alternative options, now that the molecule is identified.
Defining Significance of compound
I am now focusing on the importance of Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate. This compound, CAS 2111928-00-6, is a key structural building block. Specifically, I've identified its uses in constrained peptide mimics, heterocycle synthesis through sulfur cyclization, and drug discovery as a scaffold for P2Y12 inhibitors. This is the new direction. I have found Sigma-Aldrich as a primary supplier.
Evaluating Synthesis Availability
I'm now assessing custom synthesis options. Enamine, PharmaBlock, and WuXi AppTec are being evaluated as standard suppliers for building blocks. The guide will include a specific synthesis route, since it may be low stock.
I have focused the guide synthesis on three potential routes. Route A, the Strecker synthesis, looks most feasible for industrial scales. It would start with 2-(Methylthio)benzaldehyde and use NaCN (or TMSCN), NH4Cl (or NH3), and MeOH, with HCl/MeOH (Pinner reaction conditions) for the final conversion. Route B involves esterification of an acid, if the glycine derivative is available. Route C is a Bucherer-Bergs, for a racemic amino acid first.
Defining Stability and QC
I'm now focusing on stability, and quality control. Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate requires storage under inert gas and cold temperatures to prevent oxidation of the thioether. For QC, I will use NMR and LCMS to confirm the structure and check for oxidation. I'll add diagrams for the synthesis pathway and QC workflow to the guide. I'm also revising the guide's application scientist persona to emphasize the specific benefits of this compound in SAR studies, highlighting its unique properties in drug discovery. The guide should highlight self validation, especially checking sulfur oxidation state. The guide will include an executive summary, direct vendors, and custom synthesis.
Methodological & Application
Synthesis of Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate from aldehydes
An In-Depth Guide to the Synthesis of Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate from 2-(Methylsulfanyl)benzaldehyde
Application Note & Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the synthesis of methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate, a valuable non-proteinogenic α-amino acid ester derivative. Such compounds are of significant interest as building blocks in medicinal chemistry and materials science. The described synthetic strategy employs a robust and well-established two-step sequence: the Strecker synthesis of an α-aminonitrile from 2-(methylsulfanyl)benzaldehyde, followed by a one-pot acidic hydrolysis and esterification to yield the target product. This guide details the underlying chemical principles, step-by-step experimental protocols, safety considerations, and characterization guidelines to ensure reproducible and reliable results.
Synthetic Strategy and Mechanistic Insights
The synthesis of α-amino acids from aldehydes is a cornerstone of organic chemistry. Among the various methodologies, the Strecker synthesis , first reported in 1850, remains one of the most direct and atom-economical methods for preparing racemic α-amino acids and their precursors.[1][2] This multicomponent reaction efficiently combines an aldehyde, an amine source (typically ammonia or an ammonium salt), and a cyanide source to form a stable α-aminonitrile intermediate.[3]
The chosen synthetic pathway for methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate begins with the three-component Strecker reaction using 2-(methylsulfanyl)benzaldehyde. The resulting α-aminonitrile is then converted directly to the target methyl ester via acidic methanolysis, which accomplishes both the hydrolysis of the nitrile and the esterification of the carboxylic acid in a single operation.
Mechanism of the Strecker Synthesis
The reaction proceeds through two main stages: the formation of the α-aminonitrile and its subsequent conversion to the amino ester.
Stage 1: Formation of 2-amino-2-(2-(methylsulfanyl)phenyl)acetonitrile
-
Imine Formation: The reaction is initiated by the condensation of the aldehyde (2-(methylsulfanyl)benzaldehyde) with ammonia (often generated in situ from an ammonium salt) to form an imine intermediate. This step is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4][5]
-
Cyanide Addition: A nucleophilic cyanide ion, sourced from trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide, attacks the electrophilic carbon of the imine (or its protonated form, the iminium ion).[5][6] This addition results in the formation of the stable α-aminonitrile product. The use of TMSCN is often preferred in modern protocols as it is safer to handle than hydrogen cyanide (HCN).[7]
Stage 2: Hydrolysis and Esterification
-
Nitrile Protonation & Hydrolysis: In the presence of strong acid (e.g., HCl) and water (present in the acidic methanol), the nitrile nitrogen of the α-aminonitrile is protonated, activating the carbon for nucleophilic attack by water. A series of proton transfers and tautomerization steps converts the nitrile into a primary amide.
-
Amide Hydrolysis: The amide is then hydrolyzed under the acidic conditions to yield the corresponding α-amino acid.
-
Fischer Esterification: Concurrently, the carboxylic acid group of the newly formed amino acid undergoes Fischer esterification with methanol as the solvent, yielding the final product, methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate.
The overall synthetic workflow is depicted below.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]
- 3. Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays [scielo.org.mx]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sciforum.net [sciforum.net]
Application Note: A Validated Protocol for the Saponification of Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate
Abstract
This document provides a comprehensive, step-by-step protocol for the hydrolysis of Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate to its corresponding carboxylic acid, 2-amino-2-[2-(methylsulfanyl)phenyl]acetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocol is designed for researchers in chemical synthesis and drug development, emphasizing mechanistic understanding, procedural robustness, and analytical validation. We detail a base-catalyzed saponification method, chosen for its efficiency and irreversibility, and address potential challenges such as steric hindrance and product isolation.
Introduction and Mechanistic Rationale
The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. For the specific substrate, Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate, the resulting α-amino acid is a valuable building block. The presence of an α-amino group and an ortho-substituted phenyl ring necessitates a carefully selected hydrolysis strategy.
Choice of Hydrolysis Method: Base-Catalyzed Saponification
While acid-catalyzed hydrolysis is a viable option, it is an equilibrium-driven process, often requiring a large excess of water to drive the reaction to completion[1]. In contrast, base-catalyzed hydrolysis, or saponification, is effectively irreversible. The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon[2][3]. The resulting tetrahedral intermediate collapses, eliminating the methoxide ion. In the final, rapid, and irreversible step, the newly formed carboxylic acid is deprotonated by the strongly basic methoxide, forming a stable carboxylate salt and methanol[2]. This final acid-base step drives the reaction to completion under basic conditions.
Key Structural Considerations
The substrate presents unique structural features that inform the protocol design:
-
α-Amino Group: This functionality requires careful pH control during the workup and isolation phase to obtain the product in its desired zwitterionic or salt form.
-
Ortho-Methylsulfanyl Group: Substituents at the ortho position can exert steric hindrance, potentially slowing the rate of nucleophilic attack at the carbonyl center[4][5]. The selected protocol employs conditions robust enough to overcome this potential hindrance.
-
Neighboring Group Participation: Both the amino and the methylsulfanyl groups are in positions where neighboring group participation could influence the reaction rate, although for a standard saponification, the direct attack of the hydroxide nucleophile is the predominant pathway[6][7]. The sulfur atom, in particular, is known to participate in such mechanisms[7].
Reaction Scheme and Mechanism
The overall transformation is the conversion of the methyl ester to the corresponding carboxylate salt, followed by acidic workup to yield the final amino acid.
Diagram of the base-catalyzed hydrolysis (saponification) mechanism.
Caption: Base-catalyzed hydrolysis mechanism.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale. Adjustments may be necessary for different scales.
Materials and Reagents
| Reagent | Grade | Supplier Example | Quantity (for 10 mmol) | Notes |
| Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate | >95% | Commercial | 2.25 g (10 mmol) | Starting Material |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Reagent Grade | Sigma-Aldrich | 839 mg (20 mmol) | 2.0 equivalents |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | 30 mL | Reaction Solvent |
| Deionized Water | Type I | --- | 10 mL | Co-solvent |
| Hydrochloric Acid (HCl) | 3 M Aqueous | --- | As needed (~7-8 mL) | For pH adjustment during workup |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | 50 mL | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | As needed | For drying (if extraction is used) |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (optional, for reactions at elevated temperature)
-
pH meter or pH paper (range 1-14)
-
Separatory funnel (100 mL)
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
A visual representation of the key steps in the hydrolysis workflow.
Caption: Experimental workflow for saponification.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate (2.25 g, 10 mmol). Dissolve the ester in 30 mL of THF. In a separate beaker, dissolve lithium hydroxide monohydrate (839 mg, 20 mmol) in 10 mL of deionized water.
-
Initiating the Reaction: Add the aqueous LiOH solution to the stirred THF solution of the ester at room temperature. The mixture may become cloudy.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting ester spot (visualized under UV light) and the appearance of a new, more polar spot at the baseline (the carboxylate salt) indicates reaction progression. The reaction is typically complete within 4-12 hours. If the reaction is sluggish, it can be gently heated to 40-50°C[8].
-
Workup - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Workup - Aqueous Wash: To the remaining aqueous residue, add 20 mL of deionized water. Wash the aqueous solution with ethyl acetate (2 x 25 mL) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.
-
Product Isolation - Acidification: Cool the aqueous layer in an ice bath. Slowly add 3 M HCl dropwise while stirring vigorously. Monitor the pH closely. The product will begin to precipitate as the solution approaches the isoelectric point of the amino acid (typically pH 4-6). Continue adding acid until the pH is approximately 5.
-
Product Isolation - Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water, followed by a small amount of cold ethyl acetate or diethyl ether to aid in drying.
-
Drying: Dry the isolated white solid under high vacuum to a constant weight.
-
Characterization: Determine the yield and characterize the final product, 2-amino-2-[2-(methylsulfanyl)phenyl]acetic acid, by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its structure and purity.
Analytical Considerations
Proper analysis is crucial for validating the success of the protocol.
-
Chromatography (TLC/HPLC): TLC is an effective tool for real-time reaction monitoring. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is recommended. The amino acid product can be analyzed using reversed-phase HPLC, often after a pre-column derivatization step (e.g., with o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC)) to enhance UV or fluorescence detection[9][10][11].
-
Spectroscopy (NMR/MS): ¹H NMR spectroscopy should show the disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a broad carboxylic acid proton signal. Mass spectrometry will confirm the molecular weight of the final product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature; Steric hindrance. | Extend the reaction time. Gently heat the reaction mixture to 40-50°C. Consider using 3 equivalents of LiOH. |
| Low Yield | Product remains dissolved during precipitation; Incorrect pH for precipitation. | Ensure the pH is carefully adjusted to the isoelectric point. Cool the solution thoroughly in an ice bath before filtration. Concentrate the filtrate and attempt a second crop. |
| Oily Product / No Solid | Impurities present; Product is hygroscopic. | Ensure the initial wash with EtOAc was thorough. Try triturating the oil with a non-polar solvent like diethyl ether or hexanes to induce solidification. Dry thoroughly. |
| Side Reactions | Reaction temperature too high; Presence of other reactive functional groups. | Maintain the recommended temperature. While the substrate is robust, ensure no other base-labile groups are present if applying this protocol to other molecules. |
Conclusion
This application note provides a reliable and well-reasoned protocol for the saponification of Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate. By employing a base-catalyzed approach with lithium hydroxide in a THF/water solvent system, the hydrolysis proceeds efficiently and irreversibly. The detailed steps for reaction monitoring, workup, and product isolation are designed to ensure high yield and purity, catering to the needs of synthetic chemists in research and pharmaceutical development. The inclusion of mechanistic insights and a troubleshooting guide further equips scientists to successfully implement and adapt this protocol.
References
[12] Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. (2010). Transition Metal Chemistry. [13] Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]. (2025). ResearchGate. [14] Hay, R. W., & Banerjee, P. (1980). Kinetics of base hydrolysis of α-amino-acid esters in mixed-ligand complexes with [glycylglycinato(2–)] copper(II). Journal of the Chemical Society, Dalton Transactions. [15] Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry. [6] Neighbouring group participation. Wikipedia. [16] Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. (2020). PMC. [7] The Neighbouring Group Mechanisms. Dalal Institute. [2] Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [17] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc. [18] Saponification-Typical procedures. (2024). OperaChem. [8] Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. (2023). Tufts University. [4] Reactions of Carbonyl Compounds in Basic Solutions. Part 31.1 The Effect of 2-Methylsulfonyl, 2-Methylsulfinyl and 2-Methylsulfanyl Substituents on the Alkaline Hydrolysis of Methyl Benzoate and Phenyl Acetate†. Journal of Chemical Research, Synopses. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. [5] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2025). ResearchGate. [9] AMINO ACID ANALYSIS. (2002). U.S. Pharmacopeia. [1] Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Bath. [10] Amino Acid Analysis Overview. (2012). Bio-Synthesis Inc.. [19] 6.3 Methyl Esters and Derivatives. Thieme. [20] Difficult hydrolysis of an hindered ester. ECHEMI. [3] 18.8: Reactions at the Carbonyl Carbon of Acid Derivatives. (2021). Chemistry LibreTexts. [11] Analytical Methods for Amino Acids. SHIMADZU CORPORATION. [21] Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022). Chemistry Steps.
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Carbonyl Compounds in Basic Solutions. Part 31.1 The Effect of 2-Methylsulfonyl, 2-Methylsulfinyl and 2-Methylsulfanyl Substituents on the Alkaline Hydrolysis of Methyl Benzoate and Phenyl Acetate† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 10. Amino Acid Analysis Overview [biosyn.com]
- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics of base hydrolysis of α-amino-acid esters in mixed-ligand complexes with [glycylglycinato(2–)] copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Saponification-Typical procedures - operachem [operachem.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. echemi.com [echemi.com]
- 21. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Reaction conditions for N-alkylation of Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate
Application Note: Chemoselective N-Alkylation of Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate
Executive Summary
The N-alkylation of Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate (referred to herein as Substrate 1 ) presents a triad of chemoselective challenges:
-
Nucleophilic Competition: Discriminating between the primary amine (
) and the highly nucleophilic ortho-thioether (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ). -
Stereochemical Lability: The
-proton is benzylic and adjacent to an ester, making the chiral center (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ) highly susceptible to base-mediated racemization. -
Ester Stability: Preventing hydrolysis of the methyl ester under alkylation conditions.[1]
This guide details two validated protocols designed to bypass these pitfalls. Method A (Reductive Amination) is the "Gold Standard" for mono-alkylation with complex groups, ensuring 100% chemoselectivity over the sulfur atom.[1] Method B (Direct Alkylation) is optimized for simple alkyl groups (e.g., methyl, allyl) where aldehyde precursors are unavailable, utilizing soft-base catalysis to minimize racemization.[1]
Substrate Analysis & Mechanistic Insight
Substrate 1 is a derivative of phenylglycine.[1][2] Its reactivity profile is dominated by the ortho-methylsulfanyl group, which acts as an internal nucleophile and a potential catalyst poison.[1]
| Functional Group | Reactivity Risk | Mitigation Strategy |
| Primary Amine ( | Target Nucleophile. Prone to over-alkylation (quaternization).[1] | Use reductive amination or stoichiometric control.[1] |
| Thioether ( | High Risk. Soft nucleophile. Reacts with "soft" electrophiles (e.g., MeI, BnBr) to form sulfonium salts.[1] | Avoid highly reactive alkyl halides.[1][3] Use "hard" electrophiles (aldehydes/ketones).[1] |
| Benzylic | High Risk. Acidic ( | Use non-ionic organic bases (DIPEA) or weak inorganic bases (K |
| Methyl Ester ( | Moderate Risk. Hydrolysis or transesterification.[1] | Avoid aqueous strong bases.[1] Use anhydrous solvents.[1][4] |
Pathway Visualization
The following diagram illustrates the competing pathways and the logic behind the protocol selection.
Figure 1: Chemoselectivity map.[1] Method A (Blue path) avoids the S-alkylation trap entirely by exploiting the orthogonality of imine formation.[1]
Protocol A: Reductive Amination (Recommended)[1]
Application: Synthesis of secondary amines using aldehydes or ketones.[1]
Why this works: Sulfur atoms do not form stable bonds with carbonyl carbons under these conditions, eliminating S-alkylation.[1] The use of Sodium Triacetoxyborohydride (STAB) allows for "one-pot" processing without racemizing the labile
Materials
-
Substrate 1 (1.0 equiv)[1]
-
Aldehyde/Ketone (1.1 – 1.2 equiv)[1]
-
Sodium Triacetoxyborohydride (NaBH(OAc)
) (1.5 equiv)ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Acetic Acid (AcOH) (Catalytic, 1-2 equiv if reaction is sluggish)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1] Avoid Methanol if transesterification is a concern, though usually tolerated at RT.[1]
Step-by-Step Procedure
-
Imine Formation:
-
In a flame-dried flask under
, dissolve Substrate 1 (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M). -
Add the Aldehyde (1.1 mmol).[1]
-
Critical Step: If the aldehyde is sterically hindered, add anhydrous MgSO
(200 mg) to sequester water and drive imine formation. Stir at Room Temperature (RT) for 1–2 hours.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for maximum stereoretention).
-
Add NaBH(OAc)
(1.5 mmol) in one portion. -
Optional: Add AcOH (1.0 mmol) if the pH is >6.[1] Ideally, maintain pH ~5–6.[1]
-
Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for disappearance of imine mass).[1]
-
-
Work-up:
-
Quench with saturated aqueous NaHCO
(slow addition, gas evolution).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Extract with EtOAc (
).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Wash combined organics with Brine, dry over Na
SOngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> , and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc).[1] Note: The secondary amine is less polar than the primary amine substrate.
-
Protocol B: Direct Alkylation (Restricted Use)[1]
Application: Introduction of simple alkyl groups (Methyl, Allyl, Propargyl) where no aldehyde precursor exists.[1] Risk Management: To prevent S-alkylation, we use "Hard/Soft" principles.[1] We avoid soft electrophiles (like Iodides) when possible, or use strictly controlled stoichiometry at low temperatures.[1]
Materials
-
Substrate 1 (1.0 equiv)[1]
-
Alkyl Bromide/Triflate (0.95 – 1.0 equiv) Do not use excess.[1]
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 equiv) or Kngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> CO (anhydrous, 1.5 equiv). -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1]
Step-by-Step Procedure
-
Preparation:
-
Dissolve Substrate 1 (1.0 mmol) in anhydrous MeCN (5 mL).
-
Add DIPEA (1.2 mmol).[1] Note: DIPEA is preferred over inorganic bases for homogeneity, but K
COngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> is safer if over-alkylation is observed.
-
-
Controlled Addition:
-
Cool the solution to -20°C or 0°C . Low temperature is critical to kinetically favor N-alkylation (lower activation energy) over S-alkylation.[1]
-
Add the Alkylating Agent (e.g., Methyl Triflate or Allyl Bromide) dropwise as a solution in MeCN.[1]
-
Stoichiometry Rule: Use a slight deficit of the alkylating agent (0.95 equiv) to ensure no unreacted electrophile remains to attack the sulfur.[1]
-
-
Reaction:
-
Work-up:
-
Dilute with water/brine.[1] Extract with Et
O (Ether is better than DCM for separating amine from sulfonium salts).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
Comparative Data & Troubleshooting
| Parameter | Method A (Reductive) | Method B (Direct Alkylation) |
| Chemoselectivity (N vs S) | Excellent (>99:1) | Moderate (Requires control) |
| Stereoretention | High (>98% ee) | Variable (Base dependent) |
| Yield | 75 – 90% | 40 – 65% |
| Common Side Product | Tertiary Amine (rare) | Sulfonium salt, Racemate |
Troubleshooting Guide:
-
Problem: Significant S-alkylation observed (M+15 or M+R peaks).
-
Fix: Switch to Method A. If Method B is mandatory, change solvent to TFE (Trifluoroethanol) which hydrogen-bonds to the sulfur lone pairs, decreasing S-nucleophilicity.[1]
-
-
Problem: Racemization of the product.
-
Fix: The base in Method B is too strong. Switch to NaHCO
or use Method A (which is acidic/neutral).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
-
Problem: No reaction with bulky aldehydes.
-
Fix: Add a Lewis Acid catalyst like Ti(OiPr)
(1.0 equiv) during the imine formation step (Method A).
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]
-
Look, G. C., et al. "The Fast, Efficient and Selective N-Alkylation of Amino Acid Esters."[1] Tetrahedron Letters, vol. 36, no. 17, 1995, pp. 2937-2940.[1] Link
-
Salvatore, R. N., et al. "Synthesis of secondary amines."[1] Tetrahedron, vol. 57, no.[1] 37, 2001, pp. 7785-7811.[1] (Review of N-alkylation methods including chemoselectivity). Link[1]
-
Kinsinger, T., & Kazmaier, U. "Mono-selective ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-C-H arylation of N-methylated amino acids and peptides promoted by the 2-(methylthio)aniline directing group."[5] Organic & Biomolecular Chemistry, 2019.[1][5] (Demonstrates stability/reactivity of the 2-SMe aniline motif). Link
Sources
Application Note: High-Yield N-Boc Protection of Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate
Executive Summary & Strategic Rationale
The protection of the
-
The Thioether Moiety (-SMe): Sulfur is a "catalyst poison." It irreversibly binds to transition metals (Pd, Pt, Rh), rendering standard hydrogenolytic deprotection (e.g., Cbz removal via
) ineffective or requiring impractical catalyst loadings [1]. Furthermore, sulfur is prone to oxidation to sulfoxides or sulfones if exposed to harsh oxidative workups. -
The Ortho-Substitution: The 2-methylsulfanyl group on the phenyl ring introduces steric bulk near the reaction center, potentially retarding nucleophilic attack compared to unsubstituted phenylglycine.
The Solution: This protocol details the installation of the tert-butoxycarbonyl (Boc) group.[1][2][3][4] The Boc group is ideal because its installation is non-oxidative, and its removal (acidolysis) is orthogonal to the sulfur functionality, avoiding the need for metal catalysts entirely [2].
Strategic Decision Matrix
The following logic flow illustrates why Boc is the superior choice over Cbz or Fmoc for this specific substrate.
Figure 1: Decision matrix highlighting the incompatibility of sulfur-containing substrates with hydrogenolysis-dependent protecting groups (Cbz).
Experimental Protocol: N-Boc Protection
Reagents & Stoichiometry[2][5]
| Reagent | MW ( g/mol ) | Equiv.[5][6] | Role |
| Substrate (Free Amine) | ~225.29 | 1.0 | Starting Material |
| 218.25 | 1.2 - 1.5 | Protecting Agent | |
| Triethylamine ( | 101.19 | 2.0 - 3.0 | Base (scavenge protons) |
| DMAP (Optional) | 122.17 | 0.05 | Catalyst for steric hindrance |
| DCM (Dichloromethane) | - | 0.2 M | Solvent (Anhydrous) |
Step-by-Step Methodology
Step 1: Preparation of the Reaction Vessel
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with nitrogen (
) or argon.[7] Note: While the reaction is not strictly air-sensitive, excluding moisture prevents hydrolysis of .
Step 2: Dissolution and Base Addition
-
Dissolve the substrate (Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate) in anhydrous DCM (concentration ~0.2 M).
-
Add Triethylamine (2.0 equiv) via syringe.
-
Critical Check: If the starting material is a hydrochloride salt, increase Triethylamine to 3.0 equiv to ensure the free amine is generated.
Step 3: Addition of
-
Cool the solution to 0°C (ice bath). This controls the exotherm and minimizes side reactions.
-
Add
(1.2 equiv) dropwise or in small portions. -
Optimization: Due to the ortho-methylsulfanyl group, steric hindrance may slow the reaction. If monitoring shows <50% conversion after 2 hours, add catalytic DMAP (5 mol%).
Step 4: Reaction Monitoring
-
Allow the mixture to warm to room temperature (20-25°C).
-
Stir for 4–12 hours.
-
TLC System: Hexanes:Ethyl Acetate (3:1). Stain with Ninhydrin .
-
Starting Material: Positive (Purple/Red spot) at lower
. -
Product: Negative to Ninhydrin (or faint yellow upon charring) at higher
.
-
Step 5: Workup (The "Ester-Safe" Protocol)
-
Quench: Add water to the reaction mixture.
-
Phase Separation: Separate the organic layer.
-
Acid Wash (Crucial): Wash the organic layer with 0.5 M Citric Acid or 1 M
(2x).-
Why? Strong mineral acids (HCl) can hydrolyze the methyl ester or remove the Boc group. Citric acid is mild enough to remove unreacted amine and TEA without damaging the product [3].
-
-
Neutralization: Wash with Saturated
(1x) to remove excess acid. -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Reaction Workflow Visualization
Figure 2: Operational workflow for N-Boc protection emphasizing the mild acid wash step.
Analytical Validation (Self-Validating System)
To confirm the structure and purity without a reference standard, look for these diagnostic signals:
Proton NMR ( )[6]
-
The Boc Singlet: A strong singlet integrating to 9 protons appears around
1.40 – 1.45 ppm . -
The Amine Proton (
): A broad doublet (exchangeable) appears around 5.5 – 6.0 ppm . -
The
-Proton: The proton at the chiral center (attached to the nitrogen) will shift downfield slightly and show coupling to the NH proton. -
The S-Methyl: A singlet integrating to 3 protons around
2.4 – 2.5 ppm . -
The Ester Methyl: A singlet integrating to 3 protons around
3.7 ppm .
Mass Spectrometry (ESI-MS)
-
Expected Mass:
will correspond to . -
Fragmentation: In ESI+, a characteristic fragment of
(loss of Boc) or (loss of isobutylene) is often observed.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Reaction Stalls | Steric hindrance from ortho-SMe group. | Add 5-10 mol% DMAP . Heat to reflux (40°C) carefully. |
| Ester Hydrolysis | Workup was too basic or too acidic. | Use Citric Acid for acid wash. Do not prolong exposure to |
| Sulfur Oxidation | Presence of peroxides in ether/THF. | Use fresh, peroxide-free solvents. Avoid bleach/hypochlorite in cleaning glassware. |
| Low Yield | Product is water-soluble. | The Boc-protected ester is lipophilic. If yield is low, check the aqueous layer; the ester might have hydrolyzed to the acid (which would stay in the basic aqueous layer). |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[8]
-
BenchChem. (2025).[2][7] An In-depth Technical Guide to the Boc Protection of Primary Amines.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
Sigma-Aldrich. Methyl 2-amino-2-phenylacetate Properties.
Sources
- 1. Lab Reporter [fishersci.dk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mazams.weebly.com [mazams.weebly.com]
- 5. rsc.org [rsc.org]
- 6. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperature for Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate and its derivatives. The focus is on a critical, often challenging parameter: the reaction temperature. Proper temperature control is paramount for achieving high yield, purity, and, where applicable, stereochemical integrity. This document is structured as a series of troubleshooting questions and answers, reflecting real-world challenges encountered in a laboratory setting.
Section 1: Foundational Concepts in Temperature Optimization
This section addresses the fundamental principles governing the role of temperature in the synthesis of complex organic molecules like α-amino ester derivatives.
Q1: Why is reaction temperature such a critical parameter to control during the synthesis of these α-amino ester derivatives?
A1: Reaction temperature is a primary lever for controlling the kinetics and thermodynamics of a chemical reaction.[1] In the synthesis of Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate derivatives, its influence is multifaceted:
-
Reaction Rate: According to the Arrhenius equation, higher temperatures increase the rate of most chemical reactions. For slow or sluggish transformations, increasing the temperature can provide the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
-
Selectivity (Chemoselectivity): Many syntheses involve reagents that can react at multiple sites or through different pathways. The desired reaction pathway and various side-reaction pathways often have different activation energies. By carefully selecting the temperature, you can preferentially favor the kinetics of the desired transformation over competing side reactions. For instance, a lower temperature may favor the desired kinetic product, while a higher temperature could lead to the more stable thermodynamic product, which may not be the one you want.
-
Stereoselectivity: For chiral syntheses, temperature is a crucial factor in determining the enantiomeric excess (ee). Lowering the reaction temperature often enhances enantioselectivity by making the energy difference between the diastereomeric transition states more significant.[2] Reactions run at elevated temperatures can provide enough energy to overcome these small differences, leading to a racemic or near-racemic mixture.[3]
-
Stability of Reagents and Products: The target molecule contains several potentially sensitive functional groups. The methylsulfanyl (-SMe) group can be susceptible to oxidation at higher temperatures, and the ester moiety can undergo hydrolysis or transesterification. The final α-amino ester product itself might be thermally labile or prone to racemization.[3][4]
Q2: What are the most common temperature-dependent side reactions I should be aware of for this class of compounds?
A2: When synthesizing α-amino esters, especially those with additional functional groups like a methylsulfanyl moiety, several side reactions can be triggered or accelerated by suboptimal temperatures:
-
Decomposition/Deamination: At excessively high temperatures (e.g., >120 °C), α-amino acids and their esters can undergo deamination, leading to the formation of α-keto derivatives and other degradation products.[5]
-
Oxidation of the Sulfide: The methylsulfanyl group is prone to oxidation to sulfoxide and then to sulfone. This process can be accelerated by heat, especially if trace oxidants are present. This is a critical consideration during both the reaction and the workup.
-
Racemization: The α-proton of the amino ester is acidic and can be abstracted by a base. At higher temperatures, the rate of this proton exchange increases, leading to racemization and a loss of stereochemical purity. This is particularly problematic in the final product or key intermediates.[3]
-
Elimination Reactions: Depending on the specific synthetic route (e.g., starting from an α-halo ester), higher temperatures can favor elimination (E2) pathways over the desired substitution (SN2), leading to α,β-unsaturated ester byproducts.
-
Polymerization/Oligomerization: At elevated temperatures, amino esters can undergo self-condensation or polymerization, especially under conditions that facilitate amide bond formation.[6]
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section is designed in a problem-solution format to directly address experimental challenges.
Issue 1: Low Reaction Yield or Incomplete Conversion
-
Symptom: Analysis of the crude reaction mixture (by TLC, LC-MS, or ¹H NMR) shows a significant amount of unreacted starting material.
-
Possible Temperature-Related Cause: The reaction temperature is too low, meaning the system lacks sufficient thermal energy to overcome the activation energy barrier at an appreciable rate.
-
Troubleshooting Protocol:
-
Confirm Reagent Activity: Before adjusting the temperature, ensure that all reagents, catalysts, and solvents are pure and active.
-
Initiate a Temperature Screening Study: Set up a series of small-scale, parallel reactions. This is the most systematic way to find the optimal temperature.
-
Execute Stepwise Temperature Increase: Begin with the literature-reported temperature for a similar transformation or a conservative starting point (e.g., room temperature). Incrementally increase the temperature for subsequent reactions (e.g., 40 °C, 60 °C, 80 °C, reflux).
-
Monitor Closely: For each temperature, monitor the reaction progress at regular intervals (e.g., every 1-2 hours) using an appropriate analytical technique like TLC or LC-MS.
-
Analyze and Compare: Determine the yield and purity for each temperature. The goal is to find the "sweet spot" that provides the highest conversion before the formation of significant byproducts begins.
-
| Reaction ID | Temperature (°C) | Time (h) | Conversion (%) | Purity by LC-MS (%) | Key Observation |
| TS-01 | 25 (Room Temp) | 24 | 15% | >98% | Reaction is too slow. |
| TS-02 | 40 | 12 | 65% | >98% | Significant improvement in rate. |
| TS-03 | 60 | 6 | 95% | 97% | Optimal balance of rate and purity. |
| TS-04 | 80 | 4 | >99% | 85% | Fast conversion, but byproduct formation noted. |
Issue 2: Poor Product Purity with Multiple Byproducts
-
Symptom: The crude product analysis shows the desired product along with several significant impurity peaks.
-
Possible Temperature-Related Cause: The reaction temperature is too high, promoting competing reaction pathways, or causing the decomposition of the starting materials or the product.[1]
-
Troubleshooting Workflow: The following decision tree illustrates a logical workflow for addressing purity issues suspected to be temperature-related.
Caption: Troubleshooting workflow for temperature-related purity issues.
Issue 3: Low Enantiomeric Excess (ee) in a Chiral Synthesis
-
Symptom: Chiral HPLC analysis reveals a lower-than-expected ratio of the desired enantiomer, potentially approaching a 1:1 racemic mixture.
-
Possible Temperature-Related Cause: The reaction temperature is too high to allow for effective stereo-differentiation in the transition state. Lowering the temperature can amplify the small energy differences between the pathways leading to the R and S enantiomers.[2]
-
Troubleshooting Protocol:
-
Establish a Baseline: Confirm the ee at your current reaction temperature.
-
Perform a Sub-Ambient Temperature Screen: Execute the reaction at progressively lower temperatures. Common setpoints include 0 °C (ice bath), -20 °C (brine/ice or freezer), and -78 °C (dry ice/acetone).
-
Analyze the Trend: Plot the enantiomeric excess versus temperature. In many asymmetric syntheses, you will observe a clear trend of increasing ee with decreasing temperature, although the reaction time will increase.
-
Balance ee and Reaction Time: Choose the temperature that offers the best compromise between achieving a high enantiomeric excess and maintaining a practical reaction duration.
-
Section 3: Standardized Experimental Protocols
These protocols are designed to be self-validating through the inclusion of clear analytical checkpoints.
Protocol 1: General Procedure for Temperature Screening
-
Setup: In parallel, charge four identical small reaction vials (e.g., 5 mL microwave vials) with a magnetic stir bar.
-
Reagent Addition: To each vial, add the limiting reagent (e.g., the corresponding α-keto ester, 1.0 equiv). Dissolve in the chosen anhydrous solvent.
-
Inert Atmosphere: Purge each vial with an inert gas (Nitrogen or Argon) and seal.
-
Temperature Equilibration: Place each vial in a separate reaction block or oil bath pre-set to the target temperatures (e.g., Vial 1: 25°C, Vial 2: 45°C, Vial 3: 65°C, Vial 4: 85°C). Allow the solutions to stir for 10 minutes to equilibrate.
-
Initiation: At time zero, add the excess reagent (e.g., amine source) and any catalyst to each vial via syringe.
-
Monitoring: Every hour, take a small aliquot from each reaction, quench it appropriately (e.g., with a drop of water or dilute acid), and spot it on a TLC plate. Run a parallel LC-MS analysis on the quenched aliquots for a more quantitative assessment of conversion and byproduct formation.
-
Analysis: Perform a final LC-MS and ¹H NMR analysis on an aliquot from each crude reaction mixture to determine the final conversion, product purity, and byproduct profile.
Diagram: Relationship Between Temperature and Reaction Pathways
Caption: Temperature's effect on selectivity between desired and side reactions.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is a good starting temperature for a reaction where no literature precedent exists?
-
A: Room temperature (20-25 °C) is almost always the safest and most logical starting point. It prevents runaway reactions and minimizes the initial risk of thermal decomposition. Monitor the reaction for 24 hours. If no or little conversion is observed, you can then begin a systematic temperature increase as described in Protocol 1.
-
-
Q: How does my choice of solvent affect the optimal reaction temperature?
-
A: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, solvent polarity can influence reaction rates and pathways, meaning the optimal temperature in THF might be different from that in a more polar solvent like DMF. When changing solvents, a new temperature optimization is recommended.
-
-
Q: My methylsulfanyl (-SMe) group is oxidizing to a sulfoxide (-S(O)Me). Is this definitely a temperature issue?
-
A: While high temperatures can accelerate oxidation, the primary cause is often the presence of an oxidant. This could be atmospheric oxygen, peroxides in an ether solvent (like THF), or an oxidizing reagent. To troubleshoot, first ensure your reaction is run under a strictly inert atmosphere (Argon or Nitrogen) and that you are using freshly distilled, peroxide-free solvents. If oxidation still occurs, then lowering the temperature will likely slow this side reaction.
-
-
Q: Can I use microwave synthesis for this reaction?
-
A: Yes, microwave synthesis can often dramatically reduce reaction times by rapidly heating the reaction mixture to temperatures above the solvent's boiling point (in a sealed vessel). However, this technique requires very careful optimization. The high temperatures can easily lead to the side reactions discussed above. Start with short exposure times and lower temperatures and carefully analyze the product purity before increasing the microwave power or duration.
-
References
-
Optimization of Reaction Conditions a,b,c | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
High-Temperature, Solid-Phase Reaction of α-Amino Groups in Peptides with Lactose and Glucose: An Alternative Mechanism Leading to an α-Ketoacyl Derivative - PMC. Available at: [Link]
-
Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl ... - PMC. Available at: [Link]
-
Reactor Design and Optimization of α-Amino Ester Hydrolase- Catalyzed Synthesis of Cephalexin - PMC. Available at: [Link]
-
Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - Beilstein Journals. Available at: [Link]
-
The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - RSC Publishing. Available at: [Link]
-
Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis | Organic Letters - ACS Publications. Available at: [Link]
-
Amino Acid esters prevent thermal inactivation and aggregation of lysozyme - PubMed. Available at: [Link]
-
Effect of Temperature on Reactions of Chemical Organic Synthesis - Lneya. Available at: [Link]
Sources
- 1. lneya.com [lneya.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amino Acid esters prevent thermal inactivation and aggregation of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Temperature, Solid-Phase Reaction of α-Amino Groups in Peptides with Lactose and Glucose: An Alternative Mechanism Leading to an α-Ketoacyl Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability & Handling of Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate HCl
Executive Summary & Chemical Context
Compound: Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate hydrochloride Common Application: Key intermediate in the synthesis of thienopyridine antiplatelet agents (e.g., Prasugrel). CAS Reference: 179811-80-4 (Free base/related salt forms)
The "Double Threat" Challenge: Researchers often underestimate this compound because they treat it as a generic amino acid ester. However, it presents a synergistic stability risk :
-
Hygroscopicity (The Trigger): As a hydrochloride salt of an
-amino ester, it is prone to rapid moisture uptake (deliquescence). -
Chemical Lability (The Consequence):
-
Hydrolysis: Absorbed water, catalyzed by the intrinsic acidity of the HCl salt, hydrolyzes the methyl ester to the carboxylic acid.
-
Oxidation: The ortho-methylsulfanyl (thioether) group is highly susceptible to oxidation to sulfoxides (
) and sulfones ( ), a process accelerated by moisture and trace metals.
-
This guide provides a self-validating workflow to maintain >98% purity during storage and experimentation.
Core Handling Protocols
Module A: Storage & Environmental Control
Objective: Maintain Water Activity (
The "Zero-Headspace" Protocol: Standard stock bottles are insufficient once opened. The headspace air contains enough moisture to degrade the surface layer of the salt within 24 hours.
| Parameter | Specification | Causality / Rationale |
| Primary Container | Amber glass with Teflon-lined cap | Amber glass blocks UV (preventing photo-oxidation of sulfur); Teflon prevents acid leaching from the HCl salt. |
| Headspace Gas | Argon (preferred) or Nitrogen | Argon is heavier than air, providing a better "blanket" over the solid than Nitrogen. |
| Secondary Containment | Mylar bag with desiccant | Double-barrier protection. Mylar is less permeable to |
| Temperature | -20°C (Long term) | Arrhenius kinetics: Lowering T slows both hydrolysis and oxidation rates significantly. |
Critical Warning: Always allow the cold container to equilibrate to room temperature (approx. 30-60 mins) before opening. Opening a cold bottle condenses atmospheric moisture directly onto the salt, ruining the batch instantly.
Module B: Weighing & Solubilization
Objective: Minimize "Time-to-Solvent" (TTS).
The 3-Minute Rule: If a glovebox is unavailable, you have a maximum window of 3 minutes before measurable water uptake occurs at standard lab humidity (40-60% RH).
-
Preparation: Pre-weigh the solvent in the destination flask. Flush the flask with inert gas.[1]
-
Dispensing: Use an antistatic gun if the powder is flyaway (common in dry environments).
-
Transfer: Do not use weighing paper (high surface area for moisture). Use a glass weighing boat or transfer directly into a tared vial.
-
Dissolution: Immediately dissolve in the reaction solvent.
-
Note: If the reaction requires a base, add the salt to the solvent first, then add the base. Adding the salt to a basic solution can trigger rapid ester hydrolysis and racemization.
-
Recovery & Reprocessing (Troubleshooting)
If your salt has turned "sticky" or "gummy," it has likely absorbed water. You must determine if it is chemically degraded or just wet.
Diagnostic Workflow
Run a quick LC-MS or H-NMR .
-
Case A: Pure but Wet. (Only parent peak visible, but mass balance is off).
-
Action: Proceed to Vacuum Drying Protocol .
-
-
Case B: Hydrolyzed. (New peak at [M-14] indicating loss of methyl group/formation of acid).
-
Action: Recrystallization is required (difficult for HCl salts) or discard.
-
-
Case C: Oxidized. (New peak at [M+16] indicating Sulfoxide).
-
Action:Discard. Oxidation is irreversible and difficult to purify without losing significant yield.
-
Vacuum Drying Protocol (For Case A)
Do not use a standard oven. Heat + Air = Oxidation of the sulfur group.
-
Equipment: Vacuum drying oven or Abderhalden pistol.
-
Desiccant: Phosphorus Pentoxide (
) or KOH pellets (to neutralize any HCl vapors). -
Settings:
-
Vacuum: < 5 mbar.
-
Temperature: Max 35°C. (Higher temps risk ester cleavage).
-
Duration: 4–6 hours.
-
-
Backfill: Vent only with dry Nitrogen/Argon.
Visualizing the Stability Landscape
The following diagram illustrates the degradation cascades triggered by improper handling.
Figure 1: Degradation pathways. Note that moisture is the "gateway" risk that facilitates further chemical breakdown.
Frequently Asked Questions (FAQ)
Q1: The salt has formed a hard cake in the bottle. Can I grind it? A: Proceed with caution. Grinding generates heat (friction) and exposes new surface area to moisture/oxygen.
-
Protocol: Break the cake gently inside a glove bag filled with inert gas. If you must do it in air, chill the mortar and pestle first to minimize frictional heating, but watch for condensation.
Q2: My reaction yield is low, and I see a byproduct with Mass +16. What happened? A: You likely have S-oxidation . This usually happens during drying if you used a standard air oven, or if the reaction solvent contained dissolved oxygen.
-
Fix: Degas all reaction solvents (sparge with Argon for 15 mins) before adding this reactant.
Q3: Can I use the free base instead of the HCl salt to avoid hygroscopicity? A: Generally, no . The free base of amino acid esters is chemically less stable than the HCl salt. The free amine can attack the ester of a neighboring molecule, forming diketopiperazines (cyclic dimers) or polymers. The HCl salt "locks" the amine, preventing this self-reaction. Stick to the salt and manage the moisture.
Q4: How do I calculate the correct stoichiometry if the salt is wet? A: Do not rely on weight. Perform a Quantitative NMR (qNMR) using an internal standard (e.g., Maleic acid or TCNB) to determine the weight % potency. Use this corrected value for your molar calculations.
References
-
Structure & Application (Prasugrel Intermediate)
- Hygroscopicity of Amino Acid Ester Salts: Context: General protocols for handling deliquescent amine salts.
-
Chemical Stability (Hydrolysis & Oxidation)
-
Nair, A. K., et al.[4] (2012).[5] Prasugrel Hydrochloride Tablets Stabilized Compositions. International Journal of Research in Pharmaceutical and Biomedical Sciences. Retrieved February 17, 2026, from [Link]
- Context: Details the susceptibility of Prasugrel-related intermediates to hydrolysis and S-oxidation, necessitating moisture barrier co
-
-
Drying Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl 2-(methylamino)-2-phenylacetate | C10H13NO2 | CID 13852358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-amino-2-phenylacetate | Sigma-Aldrich [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
Validation & Comparative
A Comprehensive Guide to the Reference Standard for Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides an in-depth technical overview of the reference standard for Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate, a crucial building block in the synthesis of various therapeutic agents.
This document will navigate through the essential physicochemical properties, a comprehensive framework for qualification, and a comparative analysis of analytical methodologies for this reference standard. The insights provided are grounded in established scientific principles and regulatory expectations to ensure the trustworthiness and reliability of your analytical results.
Physicochemical Profile and Significance
Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate is a substituted α-amino acid ester. Its structure, featuring a phenyl ring with a methylsulfanyl group at the ortho position, makes it a key intermediate in the synthesis of complex molecules. While specific data for this exact molecule is not extensively published, we can infer its properties from the well-characterized analogue, Methyl 2-amino-2-phenylacetate.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Molecular Formula | C10H13NO2S | Based on chemical structure. |
| Molecular Weight | 211.28 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar to other amino acid esters like Methyl 2-amino-2-phenylacetate.[1] |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | The ester and methylsulfanyl groups increase lipophilicity compared to the parent amino acid. |
| Melting Point | Expected to be in the range of other phenylacetate derivatives. For comparison, the hydrochloride salt of Methyl 2-amino-2-phenylacetate has a melting point of 202 °C.[2] | The presence of the methylsulfanyl group may slightly alter the crystal lattice energy. |
| Storage | 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[2] | To prevent degradation via hydrolysis or oxidation. |
The [2-(methylsulfanyl)phenyl] moiety is of particular interest in medicinal chemistry for its potential to modulate biological activity through steric and electronic effects, as well as providing a site for further chemical modification.
Qualification of a Reference Standard: A Self-Validating System
The qualification of a new batch of a reference standard is a critical process to ensure its suitability for its intended use.[3][4] The process involves a comprehensive characterization to confirm its identity, purity, and potency.
Workflow for Reference Standard Qualification
The following diagram illustrates a robust workflow for the qualification of a new batch of Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate reference standard.
Caption: Workflow for the qualification of a new reference standard batch.
Comparative Guide to Analytical Methodologies
The selection of appropriate analytical techniques is crucial for the comprehensive characterization of a reference standard. Each technique provides orthogonal information, contributing to a complete profile of the material.
Table 2: Comparison of Key Analytical Techniques for Characterization
| Technique | Purpose | Strengths | Limitations |
| ¹H and ¹³C NMR | Structural elucidation and identification.[5] | Provides unambiguous structural information. qNMR allows for accurate purity determination without a specific reference standard for the analyte.[6] | Lower sensitivity compared to MS. Requires relatively pure material for clear spectra. |
| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification.[5] | High sensitivity for detecting trace impurities. Can be coupled with chromatography (LC-MS, GC-MS) for separation and identification.[3] | Isomeric impurities may not be differentiated by MS alone. Ionization efficiency can vary between compounds. |
| HPLC-UV | Purity determination and quantification of organic impurities.[5] | Robust, reproducible, and widely available. Can separate a wide range of impurities. | Requires a chromophore for UV detection. Co-eluting impurities may not be detected. |
| FTIR | Identification based on functional groups. | Provides a unique "fingerprint" of the molecule. Fast and non-destructive. | Not suitable for quantification. Limited in distinguishing between structurally similar molecules. |
| Karl Fischer Titration | Quantification of water content.[4] | High accuracy and precision for water determination. | Only measures water content. |
| Headspace GC-MS | Identification and quantification of residual solvents.[4] | High sensitivity for volatile and semi-volatile organic compounds. | Not suitable for non-volatile impurities. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in the qualification of Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate.
Protocol for Purity Determination by HPLC-UV
This protocol provides a starting point for developing a validated method for assessing the purity of the reference standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard and dissolve in a suitable solvent (e.g., 1:1 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (or a more specific wavelength determined by UV scan).
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak to determine purity.
-
Identify and quantify any impurities relative to the main peak.
-
Causality behind Experimental Choices:
-
A C18 column is chosen for its versatility in retaining and separating a wide range of small organic molecules.
-
A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
-
Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
Protocol for Identity Confirmation by ¹H NMR
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent).
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to confirm the structure of the molecule.
-
Potential Impurities and Their Control
Impurities in a reference standard can arise from the manufacturing process, degradation, or storage.[7][8] For Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate, potential impurities could include:
-
Starting materials and reagents: Unreacted starting materials or reagents from the synthesis.
-
By-products of the synthesis: Isomers, or products of side reactions.
-
Degradation products: The ester moiety is susceptible to hydrolysis back to the carboxylic acid. The methylsulfanyl group could be oxidized to the corresponding sulfoxide or sulfone.
-
Enantiomeric impurities: If the synthesis is not stereospecific, the D-enantiomer could be present.
A robust analytical program is essential to identify and control these impurities to ensure the quality of the reference standard.
Conclusion
The establishment of a well-characterized reference standard for Methyl 2-amino-2-[2-(methylsulfanyl)phenyl]acetate is fundamental for its successful application in research and development. This guide has provided a comprehensive framework for its qualification and use, emphasizing the importance of orthogonal analytical techniques and a systematic approach to characterization. By adhering to these principles, researchers and drug development professionals can ensure the accuracy and reliability of their analytical data, ultimately contributing to the development of safe and effective medicines.
References
- ResolveMass Laboratories Inc. (2025).
- LookChem. (n.d.).
- Sigma-Aldrich. (n.d.).
- Lachenmeier, D. W., et al. (2014). Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. Journal of Pharmaceutical and Biomedical Analysis, 93, 3-15.
- Pharmaceutical Technology. (2009).
- Veeprho Pharmaceuticals. (2020).
- PubChem. (n.d.). Methyl 2-(methylamino)
- PubChem. (n.d.).
- Creative Peptides. (2023). Classification of Impurities in Synthetic Peptide Drugs.
- BioPharmaSpec. (2025).
- Chem-Impex. (n.d.).
- US Pharmacopeia (USP). (n.d.). Pharmaceutical Analytical Impurities.
- ChemicalBook. (n.d.). PHENYLGLYCINE METHYL ESTER HYDROCHLORIDE.
- Google Patents. (2016). CN106187795A - A kind of synthetic method of D Phenylglycine methyl ester.
- National Center for Biotechnology Information. (2022).
- Veeprho. (2024). The Role of Impurity Profiling in Therapeutic Peptides.
- Preprints.org. (2024).
- ACS Publications. (2002). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids.
- RSC Publishing. (2015).
- National Center for Biotechnology Information. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life.
- European Pharmaceutical Review. (2018). Pharmaceutical quality control: the reference standards labyrinth.
- Google Patents. (2017). EP3197863A1 - Salt of phenylglycine methyl ester.
- Organic Syntheses. (n.d.). phenylacetic acid.
- Benchchem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- ACS Publications. (2023).
- Sigma-Aldrich. (n.d.). Amino Acid Standard analytical standard.
- Google Patents. (2004).
- ICH. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A.
- Sigma-Aldrich. (n.d.). Amino Acid, Peptide & Protein Standards.
- Inventiva Pharma. (n.d.).
- USP. (2023). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards.
- Fujifilm Wako. (n.d.). Amino Acids Analysis (Analytical Standards and Standard Solutions).
- Pharmaguideline. (2024). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples.
- Erowid. (n.d.). Synthesis of Phenylacetic Acid.
Sources
- 1. Methyl 2-amino-2-phenylacetate | Sigma-Aldrich [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. veeprho.com [veeprho.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
